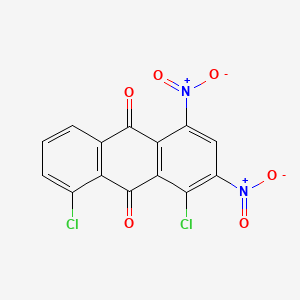

1,8-Dichloro-4,-dinitroanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84713-11-1 |

|---|---|

Molecular Formula |

C14H4Cl2N2O6 |

Molecular Weight |

367.1 g/mol |

IUPAC Name |

1,8-dichloro-2,4-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H4Cl2N2O6/c15-6-3-1-2-5-9(6)14(20)11-10(13(5)19)7(17(21)22)4-8(12(11)16)18(23)24/h1-4H |

InChI Key |

YTTLIFSUZNRABS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC(=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Dichloro Dinitroanthraquinones

Foundational Approaches to Anthraquinone (B42736) Functionalization

The functionalization of the anthraquinone scaffold is a cornerstone of its chemistry, yet it presents considerable challenges. The anthraquinone molecule, characterized by its anthracene-9,10-dione structure, possesses two electron-withdrawing carbonyl groups. These groups significantly deactivate the aromatic rings, making electrophilic substitution reactions notoriously difficult to achieve. This inherent low reactivity necessitates the development of specialized synthetic methods to introduce various functional groups onto the anthraquinone core.

The development of methodologies for adding functional groups is fundamental for the targeted synthesis of new anthraquinone derivatives, which have applications ranging from medicine to materials science. A large proportion of commercial anthraquinone dyes are derived from anthraquinonesulfonic acids and nitroanthraquinones, which are themselves products of electrophilic aromatic substitution reactions. The modification of the anthraquinone structure is often a non-trivial task due to its chemical properties. Researchers have focused on methods to form carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-halogen bonds, with direct C-H functionalization reactions playing a special role. These approaches are essential for creating the diverse range of anthraquinone derivatives required for various industrial and scientific purposes.

Direct Nitration Strategies for Dinitroanthraquinone Synthesis

Direct nitration is a primary method for introducing nitro groups onto the anthraquinone ring system. These nitroanthraquinones are crucial intermediates in the synthesis of dyes and other complex organic molecules. The conditions of the nitration reaction, including the choice of nitrating agent and solvent, are critical in controlling the position and number of nitro groups introduced.

Nitration of Precursor Anthraquinone Derivatives (e.g., 1,5-Dichloroanthraquinone)

The nitration of pre-functionalized anthraquinones, such as dichloroanthraquinone derivatives, is a key strategy for synthesizing target molecules like dichloro-dinitroanthraquinones. For instance, the synthesis of 1,5-dichloro-4,8-dinitroanthraquinone, an isomer of the titular compound, is achieved through the direct nitration of 1,5-dichloroanthraquinone (B31372). This reaction is typically carried out using a strong nitrating agent like fuming nitric acid in the presence of concentrated sulfuric acid. The precursor, 1,5-dichloroanthraquinone, can be prepared from 1,5-dinitroanthraquinone (B1294578) by reacting it with chlorine at high temperatures, often in a solvent like phthalic anhydride (B1165640) or nitrobenzene.

The nitration of 1,5-dichloroanthraquinone demonstrates a direct pathway to a dinitro-dichloro substituted anthraquinone.

Table 1: Synthesis of 1,5-Dichloro-4,8-dinitroanthraquinone

| Reactant | Reagents | Temperature | Duration | Product |

|---|---|---|---|---|

| 1,5-Dichloroanthraquinone | Fuming nitric acid, Concentrated sulfuric acid | 333 K (60 °C) | 2 hours | 1,5-Dichloro-4,8-dinitroanthraquinone |

Data sourced from

Nitration of Hydroxyanthraquinones (e.g., 1,8-Dihydroxyanthraquinone)

The nitration of hydroxyanthraquinones represents another important route for producing dinitroanthraquinone intermediates. A key example is the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone from 1,8-dihydroxyanthraquinone (danthron or chrysazin). This dinitro derivative is a valuable intermediate for producing turquoise blue and green polyester (B1180765) dyes. The reaction involves the direct nitration of 1,8-dihydroxyanthraquinone or its methoxy-protected form, 1,8-dimethoxyanthraquinone. The presence of the hydroxyl or methoxy (B1213986) groups activates the ring system, facilitating the electrophilic substitution by the nitro groups.

The efficiency and selectivity of the nitration of hydroxyanthraquinones are highly dependent on the reaction conditions, particularly the acid concentration and the use of catalytic additives. Boric acid is a crucial additive in the nitration of 1,8-dihydroxyanthraquinone. It is believed to form a complex with the dihydroxyanthraquinone, which helps to direct the nitration to the desired positions and may protect the substrate from oxidation.

The process typically involves dissolving 1,8-dihydroxyanthraquinone in a solution of boric acid in concentrated sulfuric acid or oleum, followed by the addition of nitric acid or a mixed acid at low temperatures. A critical step in achieving a high-purity product is the careful adjustment of the sulfuric acid concentration after the nitration is complete. By adding water to reduce the sulfuric acid concentration to a range of 80-100% (preferably 85-90%), the desired 4,5-dinitro-1,8-dihydroxy

Halogenation Techniques for Anthraquinone Core Modification

Nucleophilic Substitution for Halogen Introduction

The synthesis of halogenated anthraquinones typically involves electrophilic halogenation of the anthraquinone core rather than nucleophilic substitution. However, the principles of nucleophilic aromatic substitution (SNAr) are fundamental to understanding the reactivity of the resulting haloanthraquinones, especially when activated by electron-withdrawing groups like nitro functions. In compounds such as 1,8-dichloro-4,5-dinitroanthraquinone (B3192492), the chlorine atoms are highly activated towards nucleophilic attack.

Halogens that are activated towards nucleophilic aromatic substitution serve as crucial building blocks for creating functional materials and heterocyclic compounds. nih.gov For instance, dihalogenated molecules like 2,3-dichloroquinoxaline (B139996) and 4,5-difluoro-1,2-dinitrobenzene readily react with various nucleophiles to form new building blocks for pharmaceuticals or precursors for phenoxazines and phenothiazines. nih.gov The reactivity of these halogens is significantly enhanced by the presence of ortho- and para-directing nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution reaction. This principle is directly applicable to 1,8-dichloro-4,5-dinitroanthraquinone, where the four electron-withdrawing groups (two chloro and two nitro) render the aromatic rings electron-deficient and prime for substitution reactions.

Advanced Synthetic Technologies and Process Optimization

Modern synthetic chemistry has moved towards technologies that offer greater efficiency, safety, and control over reaction outcomes. For complex molecules like substituted anthraquinones, microwave-assisted synthesis and continuous-flow methodologies represent significant advancements over traditional batch processing.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. nih.govresearchgate.net This technology enhances selectivity and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

While specific literature on the microwave-assisted synthesis of 1,8-dichloro-4,5-dinitroanthraquinone is not prominent, the application of this technology to analogous structures is well-documented. For example, the Grohe-Heitzer reaction, used to synthesize 1,8-naphthyridone derivatives, has been made more efficient using microwave irradiation, reducing both reaction time and the number of steps. scielo.org.mx In the synthesis of fluorescent 1,4-dihydropyridine (B1200194) nucleosides, microwave heating proved superior to conventional methods, yielding the desired product in greater yields and in a fraction of the time. nih.gov These examples strongly suggest that the nitration and halogenation steps in the synthesis of anthraquinone derivatives could be significantly optimized through microwave assistance, potentially leading to a more rapid and efficient production of 1,8-dichloro-4,5-dinitroanthraquinone.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Benefit of Microwave |

|---|---|---|---|

| Hantzsch Condensation for 1,4-Dihydropyridine Nucleoside nih.gov | Lower Yield (42%) | Higher Yield (58-96%), Shorter Time (30 min) | Increased yield and efficiency |

| Grohe-Heitzer Reaction for 1,8-Naphthyridone Derivative scielo.org.mx | Multi-step, long reaction times | Reduced steps and time | Process simplification, speed |

| Synthesis of Chenodeoxycholic Acid Thiosemicarbazones researchgate.net | Longer reaction times | Shorter Time (4-6 min), Good Yields (45-62%) | Rapid synthesis |

Continuous-flow chemistry offers a safe, scalable, and highly efficient alternative to traditional batch synthesis, particularly for reactions that are exothermic or require precise control over parameters like temperature and residence time. rsc.orgmdpi.com This methodology is increasingly being applied to the synthesis of important chemical intermediates, including anthraquinone derivatives.

A notable example is the synthesis of 1,5-dinitroanthraquinone, a key dye intermediate, using a continuous-flow micro-channel reactor. patsnap.com In this process, separate streams of an anthraquinone-sulfuric acid solution, a mixed acid nitrating solution, and a solvent are pumped and mixed within the reactor, allowing for precise control of the nitration reaction. patsnap.com Similarly, the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone (B167232) has been successfully and safely performed using a continuous-flow system, achieving high yields in minutes. mdpi.com

The successful application of flow chemistry to these foundational anthraquinone transformations demonstrates its potential for the multi-step synthesis of more complex derivatives like 1,8-dichloro-4,5-dinitroanthraquinone. Such a process would involve sequential nitration and halogenation steps in a continuous manner, offering enhanced safety and process control, which are critical when handling highly reactive and potentially hazardous reagents. rsc.orgmdpi.com

Table 2: Parameters in Continuous-Flow Synthesis of Anthraquinone Derivatives

| Product | Starting Material | Key Process Parameters | Reported Yield | Reference |

|---|---|---|---|---|

| 1,5-Dinitroanthraquinone | Anthraquinone | Flow rates of reactants (e.g., 14-15 ml/min), Molar ratio of anthraquinone to nitric acid (1:2) | High Purity | patsnap.com |

| 1-Aminoanthraquinone | 1-Nitroanthraquinone | Temperature (213 °C), Residence Time (4.3 min), Molar ratio of ammonia (B1221849) to substrate (4.5) | ~88% | mdpi.com |

Chemical Transformations of Nitro and Halogen Substituents

The nitro and halogen groups on the 1,8-dichloro-4,5-dinitroanthraquinone scaffold are not merely static substituents; they are reactive handles that allow for a wide range of chemical transformations, enabling the synthesis of a diverse array of functional dyes and other complex molecules.

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis. This reaction is crucial for producing aminoanthraquinones, which are vital precursors for a vast range of dyes. mdpi.com Various established methods can be employed for this reduction, with the choice of reagent influencing the chemoselectivity, especially in polyfunctional molecules. scispace.com

Commonly used reducing systems include metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride. scispace.com These methods are effective for converting nitro groups to amines without affecting other reducible groups like carbonyls. scispace.com Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or sodium borohydride (B1222165) (NaBH₄) also serves as an efficient method for this transformation. scispace.com Applying these well-established reduction protocols to 1,8-dichloro-4,5-dinitroanthraquinone would be expected to yield 1,8-dichloro-4,5-diaminoanthraquinone, a valuable intermediate for further functionalization.

The chlorine atoms in 1,8-dichloro-4,5-dinitroanthraquinone are activated by the strong electron-withdrawing effect of the adjacent nitro groups and the quinone carbonyls, making them susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups in place of the halogens.

Studies on analogous chloroanthraquinones demonstrate this reactivity. For instance, 1,5-dichloroanthraquinone can be converted to 1-amino-5-chloroanthraquinone (B91124) by reaction with ammonia in the presence of potassium fluoride (B91410) or with sodium azide. bac-lac.gc.ca The resulting aminoanthraquinone can be further transformed; for example, diazotization can convert the amino group into a hydroxyl group. bac-lac.gc.ca Similarly, dihalogenated aromatic compounds activated by nitro groups are known to undergo sequential nucleophilic substitutions with amines, alcohols, and thiols. nih.gov This allows for the controlled, stepwise introduction of different nucleophiles, leading to asymmetrically substituted products. This established reactivity provides a clear pathway for modifying 1,8-dichloro-4,5-dinitroanthraquinone, enabling the substitution of one or both chlorine atoms with nucleophiles like amines (R-NH₂), alkoxides (R-O⁻), or thiolates (R-S⁻) to generate a diverse library of new anthraquinone derivatives. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Dichloro Dinitroanthraquinones

Electronic Effects of Dichloro- and Dinitro- Substituents on the Anthraquinone (B42736) Core

The reactivity of the anthraquinone core is significantly influenced by the electronic properties of its substituents. In 1,8-dichloro-4,5-dinitroanthraquinone (B3192492), both the chlorine atoms and the nitro groups are strongly electron-withdrawing. The two nitro groups, positioned on one of the aromatic rings, exert a powerful -I (inductive) and -M (mesomeric) effect, rendering the aromatic system electron-deficient. This deactivation is crucial in the context of nucleophilic aromatic substitution (SNAr) reactions, as it stabilizes the intermediate Meisenheimer complex. libretexts.orgnih.gov The presence of four strongly deactivating groups is expected to make the anthraquinone core highly susceptible to nucleophilic attack. libretexts.org

Regioselectivity and Reaction Kinetics in Chemical Transformations

The regioselectivity of chemical transformations involving 1,8-dichloro-4,5-dinitroanthraquinone is dictated by the positions of the activating nitro groups relative to the leaving groups (chlorine atoms). In nucleophilic aromatic substitution reactions, the nitro groups in the 4 and 5 positions would strongly activate the adjacent chloro-substituted carbons at positions 1 and 8 for nucleophilic attack. libretexts.org However, a comprehensive study on the regioselectivity and reaction kinetics for this specific isomer is not available in the reviewed literature. General principles of SNAr on substituted anthraquinones suggest that the reaction rates would be significantly enhanced by the presence of the dinitro substitution. mdpi.com The kinetics would also be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Formation and Cleavage of Specific Chemical Bonds

Detailed research findings on specific bond-forming reactions for 1,8-dichloro-4,5-dinitroanthraquinone are scarce. The following sections discuss the potential for such reactions based on the general reactivity of substituted anthraquinones.

Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds on the anthraquinone scaffold is a key strategy for the synthesis of more complex molecules. nih.govnih.govresearchgate.net Methodologies such as the Scholl reaction and alkyne benzannulation are employed to extend the π-conjugated system of anthraquinone derivatives. researchgate.net For instance, a TnmK1 enzyme has been identified to catalyze C-C bond formation between an anthraquinone moiety and an enediyne core via a Michael addition, highlighting a biosynthetic route for such linkages. nih.govnih.gov However, there are no specific examples in the provided literature of C-C bond formation reactions starting from 1,8-dichloro-4,5-dinitroanthraquinone.

Carbon-Nitrogen Bond Formation Reactions

The reaction of substituted anthraquinones with nitrogen nucleophiles is a well-established method for the synthesis of dyes and biologically active compounds. mdpi.comgoogle.com Nucleophilic aromatic substitution of chloro or nitro groups with amines is a common strategy. For example, aminoanthraquinones can be synthesized by treating hydroxyanthraquinones with amines in the presence of a catalyst. mdpi.com In the case of 1,8-dichloro-4,5-dinitroanthraquinone, the highly activated chlorine atoms would be expected to undergo substitution with primary and secondary amines. The dinitro substitution pattern would likely favor the displacement of the chloro groups. However, specific examples and reaction conditions for the amination of 1,8-dichloro-4,5-dinitroanthraquinone are not detailed in the available search results.

Carbon-Halogen Bond Transformations

The carbon-halogen bonds in 1,8-dichloro-4,5-dinitroanthraquinone are the most likely sites for nucleophilic attack due to the strong activation by the nitro groups. libretexts.org Nucleophilic aromatic substitution reactions would lead to the displacement of the chloride ions by a variety of nucleophiles. While the general mechanism of SNAr on halo-nitroaromatics is well-understood, libretexts.orgnih.gov specific studies detailing the transformation of the C-Cl bonds in the title compound, including reaction kinetics and the scope of applicable nucleophiles, are not present in the provided literature.

Redox Properties and Electrocatalytic Behavior

The redox behavior of anthraquinone and its derivatives is a cornerstone of their chemical and biological activity. The addition of substituents to the anthraquinone core significantly modulates its electronic properties, thereby altering the potentials at which oxidation and reduction occur. Electron-withdrawing groups, such as the chloro and nitro groups present in 1,8-dichloro-4,5-dinitroanthraquinone, play a pivotal role in tuning these redox potentials.

The oxidation of the anthraquinone nucleus is generally a challenging process due to the electron-deficient nature of the quinone system. The presence of two carbonyl groups and, in the case of 1,8-dichloro-4,5-dinitroanthraquinone, four potent electron-withdrawing substituents (two chloro and two nitro groups), makes the removal of electrons from the aromatic system even more difficult. Consequently, the oxidation potential of 1,8-dichloro-4,5-dinitroanthraquinone is expected to be significantly high, rendering it stable against oxidative degradation under typical conditions.

Studies on substituted anthraquinones show that the oxidation potential is highly dependent on the nature of the substituents. nih.gov Electron-donating groups, such as amino or hydroxyl groups, facilitate oxidation by increasing the electron density of the aromatic system, thereby lowering the oxidation potential. rsc.org Conversely, the strongly deactivating chloro and nitro substituents in 1,8-dichloro-4,5-dinitroanthraquinone significantly increase the energy required for oxidation.

In the broader context of related compounds, the electrochemical oxidation of anthracene (B1667546), the parent hydrocarbon of anthraquinones, has been shown to produce 9,10-anthraquinone and bianthrone. imrpress.com However, the stability conferred by the substituents in 1,8-dichloro-4,5-dinitroanthraquinone makes similar oxidative product formation unlikely without extremely harsh conditions.

In contrast to its oxidative stability, the electron-deficient nature of 1,8-dichloro-4,5-dinitroanthraquinone makes it highly susceptible to reduction. The electrochemical reduction of anthraquinones typically proceeds in two successive one-electron steps. The first reduction forms a radical anion (semiquinone), and the second, occurring at a more negative potential, forms a dianion. nih.gov

The presence of electron-withdrawing groups facilitates this reduction. Both chloro and nitro groups pull electron density from the anthraquinone core, making it more electrophilic and thus easier to reduce. Computational studies using Density Functional Theory (DFT) on various anthraquinone derivatives have established a clear relationship: electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which correlates with a less negative (more positive) reduction potential. researchgate.net Therefore, 1,8-dichloro-4,5-dinitroanthraquinone is expected to have a significantly less negative first reduction potential compared to unsubstituted anthraquinone.

This two-step reduction mechanism can be summarized as:

AQ + e⁻ ⇌ [AQ]•⁻ (Formation of the semiquinone radical anion)

[AQ]•⁻ + e⁻ ⇌ [AQ]²⁻ (Formation of the dianion)

The stability and reactivity of these reduced species are central to the biological activities of many anthraquinone derivatives.

Table 1: Comparison of Reported Redox Potentials for Substituted Anthraquinones Potentials are illustrative and sourced from various studies to show substituent effects. Direct experimental values for 1,8-dichloro-4,5-dinitroanthraquinone are not widely available.

| Compound | Substituents | First Reduction Potential (E¹/₂, V vs. Fc⁺/Fc) | Second Reduction Potential (E¹/₂, V vs. Fc⁺/Fc) | Oxidation Potential (E¹/₂, V vs. Fc⁺/Fc) |

|---|---|---|---|---|

| Anthraquinone | None | -1.32 | -1.78 (approx.) | Not readily oxidized |

| 1-Aminoanthraquinone (B167232) | 1-NH₂ | -1.48 | -1.95 | +0.8 (approx., irreversible) |

| 1,8-Dihydroxyanthraquinone | 1,8-(OH)₂ | -1.25 | -1.65 | Not readily oxidized |

| Anth-1-Phenox | 1-Phenoxazine | -1.33 | -1.75 | +0.36 (reversible) |

| Anth-1-Carb | 1-Carbazole | -1.34 | -1.76 | +0.82 (irreversible) |

Data sourced from studies on substituted anthraquinones to illustrate electronic effects. nih.govrsc.org

Molecular Interaction Mechanisms

The biological effects of 1,8-dichloro-4,5-dinitroanthraquinone and related compounds are predicated on their ability to interact with and modulate the function of key cellular macromolecules. These interactions are driven by the molecule's specific three-dimensional structure and electronic properties.

Phosphopantetheine adenylyltransferase (PPAT) is a crucial enzyme in the biosynthesis of Coenzyme A in bacteria, making it an attractive target for novel antibacterial agents. nih.govnih.gov The inhibition of this enzyme by anthraquinone derivatives has been a subject of significant research.

In silico and in vitro studies have identified the closely related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754), as a potent inhibitor of PPAT from bacteria like Staphylococcus aureus. nih.govnih.gov These studies highlighted that the nitro groups are critical for the compound's affinity to the nucleotide-binding site of the enzyme. nih.gov

Crucially, the influence of the substituents at the 1 and 8 positions has also been investigated. When the hydroxyl groups of the parent dinitroanthraquinone are replaced with chlorine atoms, as in 1,8-dichloroanthraquinone (B31358), the binding affinity for PPAT is reportedly reduced. mdpi.com This suggests that while the dinitro substitution is key for initiating the interaction, the nature of the groups at the 1 and 8 positions fine-tunes the binding affinity, likely through specific hydrogen bonding or electrostatic interactions that are more favorable with hydroxyl groups than with chloro groups in the enzyme's active site.

Many planar aromatic molecules, including numerous anthraquinone derivatives, are known to function as DNA intercalators. nih.govmdpi.com This mechanism involves the insertion of the flat anthraquinone ring system between the base pairs of the DNA double helix. mdpi.com This binding event can distort the helical structure, leading to a cascade of cellular responses, including the inhibition of DNA replication and transcription, ultimately triggering cell death. nih.gov

This intercalation is often a prerequisite for the inhibition of topoisomerases, enzymes that manage the topological state of DNA during cellular processes. nih.govyoutube.com Topoisomerase inhibitors stabilize the transient covalent complex formed between the enzyme and DNA, leading to irreversible double-strand breaks. nih.govyoutube.com Anthracyclines, a major class of anticancer drugs, utilize this dual mechanism of DNA intercalation and topoisomerase poisoning. nih.gov The planar anthraquinone moiety is essential for the intercalation part of this action. nih.gov While specific studies on 1,8-dichloro-4,5-dinitroanthraquinone are limited, its rigid, planar structure is consistent with the requirements for a DNA intercalating agent.

Anthraquinones can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). ROS, such as the superoxide (B77818) radical (O₂•⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to cellular components like lipids, proteins, and DNA. nih.govyoutube.com

The generation of ROS by anthraquinones can occur through two primary photodynamic mechanisms upon exposure to light: imrpress.com

Type I Mechanism: The photo-excited anthraquinone can undergo electron transfer reactions, often with molecular oxygen, to produce a superoxide anion radical (O₂•⁻). This radical can then be converted to other ROS. nih.gov

Type II Mechanism: The excited anthraquinone can transfer its energy directly to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet oxygen (¹O₂) state. nih.gov

The presence of nitro groups on the anthraquinone ring can enhance its ability to participate in electron transfer reactions, potentially favoring the Type I mechanism. In some biological systems, the enzymatic reduction of the anthraquinone to its semiquinone radical can also lead to the transfer of an electron to molecular oxygen, generating superoxide even in the absence of light. nih.gov This production of ROS is a significant contributor to the biological activity of many quinone-containing compounds. imrpress.com

Photoinduced Reactivity and Photochemistry

The absorption of light by 1,8-dichloro-4,5-dinitroanthraquinone is expected to promote the molecule to an electronically excited state. The presence of both chloro and nitro groups on the anthraquinone framework is anticipated to significantly influence its photophysical and photochemical properties. The reactivity of the excited molecule is dictated by the nature of its excited states, including their energy, lifetime, and multiplicity (singlet or triplet).

The excited state dynamics of anthraquinones are complex and highly dependent on their substitution pattern. For anthraquinone derivatives, the lowest energy absorption band typically corresponds to an n-π* transition, leading to the formation of a singlet excited state (S₁). This state can then undergo several processes, including fluorescence, internal conversion back to the ground state, or intersystem crossing to a triplet state (T₁).

The presence of heavy atoms like chlorine is known to enhance the rate of intersystem crossing due to the heavy-atom effect, which facilitates spin-forbidden transitions. Therefore, for 1,8-dichloro-4,5-dinitroanthraquinone, a high triplet quantum yield is expected. Furthermore, nitroaromatic compounds are known to exhibit very fast intersystem crossing, often on the picosecond timescale. This is attributed to strong spin-orbit coupling between the singlet and triplet manifolds.

The triplet state of anthraquinones is often the key intermediate in their photochemical reactions. The lifetime and reactivity of this triplet state are crucial in determining the subsequent photochemical pathways. For comparison, studies on other substituted anthraquinones have provided insights into their triplet state properties.

| Compound | Excited State Property | Observed Value/Behavior | Reference |

|---|---|---|---|

| 1,5-Dihydroxy-4,8-dinitroanthraquinone | UV-Vis Absorption Maximum | 580 nm | |

| 1,8-Dihydroxy-4,5-dinitroanthraquinone | UV-Vis Absorption Maximum | 550 nm | |

| 2-Chloro-5-nitro-9,10-anthraquinone | Photophysical Properties | Studied for potential as lasing organic dyes. | orientjchem.org |

| 1,4-disubstituted anthraquinones | Triplet Energy Levels (ET) | 100–176 kJ mol–1 | researchgate.net |

Singlet Oxygen Formation:

The triplet state of many organic molecules, including anthraquinone derivatives, can act as a photosensitizer. If the energy of the triplet state (ET) is higher than the energy required to excite ground-state molecular oxygen (³O₂) to its first excited singlet state (¹O₂), an energy transfer process can occur. This process, known as a Type II photosensitized reaction, generates singlet oxygen, a highly reactive oxygen species.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nsf.gov The determination of ΦΔ is crucial for applications such as photodynamic therapy and photo-oxidation reactions. nsf.govresearchgate.net Given the expected high triplet yield for 1,8-dichloro-4,5-dinitroanthraquinone, it is plausible that it could be an efficient photosensitizer for singlet oxygen generation, provided its triplet energy is sufficient.

Superoxide Anion Formation:

An alternative pathway for the excited state of 1,8-dichloro-4,5-dinitroanthraquinone is a Type I photosensitized reaction, which involves electron transfer. The excited molecule can either donate an electron to or accept an electron from a suitable substrate. In the context of superoxide anion formation, the excited anthraquinone derivative could be reduced by an electron donor to form a radical anion. This radical anion can then transfer an electron to ground-state molecular oxygen to produce the superoxide anion radical (O₂⁻•).

Alternatively, the excited anthraquinone, particularly with electron-withdrawing nitro groups, could directly oxidize a substrate and subsequently be involved in a reaction cascade that leads to superoxide formation. The generation of superoxide anions by photoexcited molecules is a key process in various biological and chemical systems. nih.govnih.gov The presence of two nitro groups in 1,8-dichloro-4,5-dinitroanthraquinone would make it a potent electron acceptor, thus favoring processes that could lead to superoxide anion generation.

| Reactive Oxygen Species | Detection Method | Principle | Reference |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Chemical Trapping (e.g., with 1,3-diphenylisobenzofuran) | The trap molecule reacts with singlet oxygen, leading to a change in its absorption or fluorescence spectrum. | researchgate.net |

| Singlet Oxygen (¹O₂) | Direct Detection of Phosphorescence | Measurement of the weak near-infrared emission from the de-excitation of singlet oxygen. | researchgate.net |

| Superoxide Anion (O₂⁻•) | Nitroblue Tetrazolium (NBT) Assay | NBT is reduced by superoxide to form a colored formazan (B1609692) product, which can be quantified spectrophotometrically. | researchgate.netrsc.org |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 1,8-dichloro-4,5-dinitroanthraquinone (B3192492) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,8-dichloro-4,5-dinitroanthraquinone, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The four aromatic protons are chemically equivalent in pairs, leading to two distinct signals in the aromatic region of the spectrum. These would likely appear as two sets of doublets, reflecting coupling between adjacent protons on the benzene (B151609) rings.

Advanced 2D NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would be employed to confirm the connectivity between these adjacent protons. A cross-peak between the two doublet signals in the COSY spectrum would provide definitive evidence of their scalar coupling. Furthermore, Rotating frame Overhauser Effect Spectroscopy (ROESY) could be used to investigate spatial proximities between atoms, although for a rigid planar molecule like this, its application might be more focused on confirming through-space interactions with solvent or other molecules in solution.

While these techniques are standard for structural confirmation, specific experimental NMR data, including COSY and ROESY spectra for 1,8-dichloro-4,5-dinitroanthraquinone, are not widely reported in the reviewed scientific literature.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. The molecular formula for 1,8-dichloro-4,5-dinitroanthraquinone is C₁₄H₄Cl₂N₂O₆. nih.govguidechem.com This corresponds to a monoisotopic mass of approximately 365.94 g/mol and an average molecular weight of 367.09 g/mol . nih.govguidechem.com

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, the molecular ion region of the spectrum would exhibit three peaks:

M+ : The peak corresponding to the molecule with two ³⁵Cl atoms.

M+2 : A peak of significant intensity for molecules containing one ³⁵Cl and one ³⁷Cl.

M+4 : A smaller peak for molecules containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) are a characteristic signature that confirms the presence of two chlorine atoms. While detailed experimental fragmentation patterns are not available in the searched literature, fragmentation would likely involve the loss of nitro groups (NO₂) and chlorine atoms.

Table 1: Molecular Properties of 1,8-Dichloro-4,5-dinitroanthraquinone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₄Cl₂N₂O₆ | nih.govguidechem.com |

| Molecular Weight | 367.09 g/mol | nih.govguidechem.com |

| Monoisotopic Mass | 365.9446412 g/mol | guidechem.com |

| Canonical SMILES | C1=CC(=C2C(=C1N+[O-])C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N+[O-])Cl | nih.gov |

| InChIKey | OELAYHGIGDSWPY-UHFFFAOYSA-N | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with extensive conjugation, such as anthraquinones. The anthraquinone (B42736) core is a chromophore that typically exhibits strong π-π* transitions. The presence of auxochromes like chloro groups and chromophores like nitro groups significantly influences the absorption spectrum. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). For similar donor-acceptor molecules, broad absorption in the range of 300–450 nm is common. researchgate.net However, specific experimental λmax values for 1,8-dichloro-4,5-dinitroanthraquinone are not detailed in the available scientific literature.

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.com This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry.

For 1,8-dichloro-4,5-dinitroanthraquinone, X-ray crystallography would confirm the geometry of the fused ring system. While a specific crystal structure for this exact isomer is not available in the searched literature, studies on closely related isomers, such as 1,5-dichloro-4,8-dinitroanthraquinone, show that the anthraquinone ring skeleton is nearly planar. researchgate.netnih.gov It is expected that 1,8-dichloro-4,5-dinitroanthraquinone would also possess a largely planar anthracene (B1667546) core, with potential minor deviations from planarity due to steric strain imposed by the bulky substituents.

A crucial aspect of the solid-state structure is the orientation of the chloro and nitro substituents relative to the anthraquinone plane. X-ray crystallography would determine the precise torsional (dihedral) angles. Due to significant steric hindrance between the peri-positioned chloro and nitro groups and the carbonyl oxygens, the nitro groups are expected to be twisted considerably out of the plane of the aromatic rings. In the related isomer 1,5-dichloro-4,8-dinitroanthraquinone, the nitro groups are twisted by 70.8° and 86.7° with respect to the mean plane of the ring system. researchgate.netnih.gov A similar significant rotation would be anticipated for the nitro groups in 1,8-dichloro-4,5-dinitroanthraquinone. However, without a specific crystal structure determination for this compound, the exact torsional angles remain unconfirmed from experimental data.

Table 2: Summary of Structural Analysis Data for 1,8-Dichloro-4,5-dinitroanthraquinone

| Analysis Method | Parameter | Finding / Expected Outcome |

|---|---|---|

| NMR Spectroscopy | ¹H-¹H COSY, ROESY | Specific experimental data not available in cited sources. |

| Mass Spectrometry | Molecular Ion Pattern | Characteristic M, M+2, M+4 peaks expected due to two chlorine atoms. |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Specific experimental data not available in cited sources. |

| X-ray Crystallography | Molecular Geometry | A published crystal structure is not available in cited sources. A planar anthraquinone core is expected. |

| X-ray Crystallography | Nitro Group Torsional Angles | A published crystal structure is not available in cited sources. Significant twisting of nitro groups out of the ring plane is expected. |

Microstructure and Morphology Characterization (e.g., XRD, SEM for derivatives)

A single-crystal XRD study of 1,5-dichloro-4,8-dinitroanthraquinone revealed a monoclinic crystal system with the space group P21. The analysis indicated that the anthraquinone ring system is nearly planar. However, the nitro groups are significantly twisted out of this plane, with dihedral angles of 70.8° and 86.7° with respect to the mean plane of the ring system. This twisting is a common feature in sterically hindered anthraquinone derivatives. The crystal under examination was identified as a merohedral twin, which is a type of twinning where the lattices of the individual crystals are superimposable.

Detailed crystallographic data for 1,5-dichloro-4,8-dinitroanthraquinone are presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₄Cl₂N₂O₆ |

| Molecular Weight ( g/mol ) | 367.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.9596(6) |

| b (Å) | 11.3897(11) |

| c (Å) | 9.8667(9) |

| β (°) | 93.519(1) |

| Volume (ų) | 668.47(11) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| R-factor | 0.037 |

| wR-factor | 0.095 |

Table 1: Crystallographic data for 1,5-dichloro-4,8-dinitroanthraquinone.

Regarding the morphological characterization of derivatives of 1,8-dichloro-4,5-dinitroanthraquinone, there is a notable lack of specific studies employing techniques such as Scanning Electron Microscopy (SEM) in the available scientific literature. While SEM is a widely used technique for visualizing the surface topography and morphology of materials, including other classes of anthraquinone derivatives where it has been used to study particle shape and surface features, such analyses for derivatives of 1,8-dichloro-4,5-dinitroanthraquinone have not been reported in the reviewed sources.

Computational and Theoretical Chemistry for Dichloro Dinitroanthraquinone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 1,8-dichloro-4,5-dinitroanthraquinone (B3192492) at the atomic level. These methods allow for the prediction of molecular geometry, electronic behavior, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For a molecule such as 1,8-dichloro-4,5-dinitroanthraquinone, a DFT calculation would begin with an initial guess of the molecular structure. The calculation then iteratively solves the Kohn-Sham equations to minimize the electronic energy of the system, thereby predicting bond lengths, bond angles, and dihedral angles.

For anthraquinone (B42736) derivatives, the central ring skeleton is expected to be largely planar. However, the presence of bulky substituents like chlorine atoms and nitro groups can induce steric strain, potentially causing slight deviations from planarity. A DFT study on the related compound 1,5-dichloro-4,8-dinitroanthraquinone revealed that its anthraquinone ring skeleton is nearly planar. researchgate.net The nitro groups in this isomer were found to be significantly twisted with respect to the ring system. researchgate.net A similar planarity of the core structure would be anticipated for the 1,8-dichloro-4,5-dinitro isomer, with the geometry of the nitro and chloro groups being a key output of the optimization.

A typical DFT geometry optimization would provide a data table of the final, lowest-energy atomic coordinates. From these coordinates, a detailed table of structural parameters can be derived.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Geometry Optimization

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.42 Å |

| C-C (single) bond lengths | ~1.48 - 1.52 Å |

| C=O bond lengths | ~1.22 Å |

| C-Cl bond lengths | ~1.74 Å |

| C-N bond lengths | ~1.47 Å |

| N=O bond lengths | ~1.22 Å |

| C-C-C bond angles (in rings) | ~118° - 122° |

| O-C-C bond angles | ~119° - 121° |

| Cl-C-C bond angles | ~119° - 121° |

Note: These are typical values for similar organic molecules and represent what would be expected from a DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Excited States

To understand how 1,8-dichloro-4,5-dinitroanthraquinone interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.com It is used to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of photons. mdpi.com

The results of TD-DFT calculations are typically presented as a series of excitation energies and oscillator strengths. The excitation energy corresponds to the wavelength of light the molecule absorbs, while the oscillator strength indicates the intensity of that absorption. For a colored compound like a dinitroanthraquinone derivative, significant electronic transitions are expected in the visible region of the electromagnetic spectrum. These transitions would likely involve the promotion of electrons from orbitals located on the anthraquinone core to orbitals with significant contributions from the nitro groups.

Prediction of Molecular Orbitals and Energy Gaps (LUMO-HOMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule.

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and more chemically reactive. DFT calculations are routinely used to determine the energies of these frontier orbitals. For 1,8-dichloro-4,5-dinitroanthraquinone, the electron-withdrawing nature of the two nitro groups and the two chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted anthraquinone. The precise value of the HOMO-LUMO gap would be a key finding of a computational study.

Table 2: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| LUMO | (Predicted Value) |

| HOMO | (Predicted Value) |

| HOMO-LUMO Gap | (Calculated Difference) |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While no specific molecular docking studies have been published for 1,8-dichloro-4,5-dinitroanthraquinone, a study on the closely related 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA) provides a blueprint for how such an investigation would proceed. nih.govnih.govmdpi.com In that research, DHDNA was identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT), a validated target in bacteria like Staphylococcus aureus. nih.govnih.gov The study highlighted that the nitro groups were crucial for the binding affinity to the enzyme's nucleotide-binding site. nih.govnih.gov

A similar approach for 1,8-dichloro-4,5-dinitroanthraquinone would involve docking it into the active site of a target protein. The docking algorithm would sample numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity.

Identification of Ligand-Target Interaction Sites

The primary output of a molecular docking simulation is a set of predicted binding poses, ranked by their docking scores. Analysis of the top-ranked pose reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include:

Hydrogen Bonds: While the title compound lacks traditional hydrogen bond donors, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors.

Halogen Bonds: The chlorine atoms could potentially form stabilizing halogen bonds with electron-rich atoms in the protein backbone or side chains.

π-π Stacking: The planar aromatic anthraquinone core could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aromatic rings would also be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Hypothetical Ligand-Target Interactions for 1,8-Dichloro-4,5-dinitroanthraquinone

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bond (Acceptor) | Lys, Arg, His, Ser, Thr |

| Halogen Bond | Asp, Glu, Backbone Carbonyls |

| π-π Stacking | Phe, Tyr, Trp |

Structure-Reactivity and Structure-Function Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. These models are predictive tools used to estimate the activity of new or untested compounds.

Currently, specific QSAR models dedicated exclusively to predicting the chemical properties of 1,8-dichloro-4,5-dinitroanthraquinone are not extensively documented in publicly available scientific literature. However, the principles of QSAR can be applied to understand how its structural attributes influence its behavior. For instance, the presence of electron-withdrawing groups like the chloro and nitro substituents is known to significantly affect the electronic properties of the anthraquinone ring system. nih.gov

A hypothetical QSAR study on a series of related dinitroanthraquinone derivatives would involve calculating various molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO), which would be heavily influenced by the electronegative chlorine and nitro groups.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the three-dimensional arrangement of the atoms.

Hydrophobic Descriptors: Like the partition coefficient (log P), which is crucial for predicting the compound's behavior in different solvent environments.

By correlating these descriptors with experimentally determined properties (e.g., reactivity, toxicity, or affinity for a biological target) across a series of compounds, a predictive QSAR model could be developed.

Computational modeling serves as a powerful tool for predicting the chemical behavior of molecules like 1,8-dichloro-4,5-dinitroanthraquinone, offering insights that can be challenging to obtain through experimental means alone. While comprehensive predictive modeling studies specifically for this compound are limited, foundational computational data is available and provides a basis for understanding its molecular characteristics.

Basic molecular properties can be calculated using computational chemistry software and are essential for any predictive modeling.

Table 1: Calculated Molecular Properties of 1,8-Dichloro-4,5-dinitroanthraquinone

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₄Cl₂N₂O₆ |

| Molecular Weight | 367.1 g/mol |

| Stereochemistry | Achiral |

| InChI | InChI=1S/C14H4Cl2N2O6/c15-5-1-3-7(17(21)22)11-9(5)13(19)10-6(16)2-4-8(18(23)24)12(10)14(11)20/h1-4H |

| InChIKey | OELAYHGIGDSWPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC=C3Cl)N+[O-])N+[O-] |

Data sourced from the Global Substance Registration System (GSRS). nih.gov

Predictive modeling for 1,8-dichloro-4,5-dinitroanthraquinone could involve several computational techniques:

Molecular Docking: In a broader context of drug discovery, if a biological target were identified, molecular docking simulations could predict the binding affinity and orientation of 1,8-dichloro-4,5-dinitroanthraquinone within the active site of a protein. For example, in a study of 114 anthraquinones, computational methods were used to identify potential inhibitors of the enzyme phosphopantetheine adenylyltransferase (PPAT), highlighting the utility of such approaches. nih.govnih.gov

Molecular Dynamics (MD) Simulations: These simulations could be used to study the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological membrane, over time.

Density Functional Theory (DFT) Calculations: DFT methods are often employed to calculate electronic properties with high accuracy. These calculations can predict spectroscopic properties, reaction mechanisms, and the energies of different molecular orbitals, which are key to understanding chemical reactivity.

While specific, in-depth computational studies on 1,8-dichloro-4,5-dinitroanthraquinone are not readily found in the literature, the foundational data and the methodologies demonstrated for similar compounds lay the groundwork for future predictive modeling efforts.

Advanced Materials and Industrial Applications Research Non Medical/biological Focus

Precursors for Advanced Dyes and Pigments

The primary industrial role of 1,8-dichloro-4,5-dinitroanthraquinone (B3192492) is as a precursor in the multi-step synthesis of valuable anthraquinone (B42736) dyes. The strategic placement of its chloro and nitro groups allows for sequential chemical modifications, leading to complex dye structures.

While not the final dye itself, 1,8-dichloro-4,5-dinitroanthraquinone is a crucial intermediate in established manufacturing pathways for important dyestuffs. A notable historical process illustrates its role in producing 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754), which is a key building block for various clear blue polyester (B1180765) dyes. google.comgoogle.com

The synthesis sequence generally begins with anthraquinone-1,8-disulphonic acid. This starting material is first converted to 1,8-dichloroanthraquinone (B31358). google.comgoogle.com This dichlorinated compound is then subjected to nitration to yield 1,8-dichloro-4,5-dinitroanthraquinone. The final step in this specific sequence is the saponification of the nitrated product, where the chlorine atoms are replaced by hydroxyl groups to form 1,8-dihydroxy-4,5-dinitroanthraquinone. google.comgoogle.com This final dihydroxy compound is then used to produce disperse dyes, such as those in the family of CI Disperse Blue 56, through reactions like reduction of the nitro groups and subsequent halogenation or replacement with arylamine radicals. google.comgoogle.com

Table 1: Key Intermediates in the Synthesis Pathway

| Compound Name | Molecular Formula | Role |

| 1,8-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | Initial chlorinated intermediate |

| 1,8-Dichloro-4,5-dinitroanthraquinone | C₁₄H₄Cl₂N₂O₆ | Nitrated intermediate |

| 1,8-Dihydroxy-4,5-dinitroanthraquinone | C₁₄H₆N₂O₈ | Key dyestuff precursor |

| CI Disperse Blue 56 | C₁₄H₉BrN₂O₄ (representative) | Final dye product category |

Catalytic Applications in Chemical Processes

Research into the catalytic properties of substituted anthraquinones is an active field. However, based on available scientific literature, the specific isomer 1,8-dichloro-4,5-dinitroanthraquinone is not prominently featured.

While certain related isomers, such as 1,5-dichloro-4,8-dinitroanthraquinone, have been identified as belonging to a class of compounds used for dehydrosulfurization, there is no direct evidence in the reviewed sources to suggest that 1,8-dichloro-4,5-dinitroanthraquinone is utilized for this catalytic purpose. nih.govnih.gov

Sorption Technologies for Environmental and Industrial Purification

The removal of sulfur compounds from hydrocarbons is a critical process in the refining industry to prevent catalyst poisoning and to meet environmental regulations. Research has indicated that certain anthraquinone derivatives can act as catalysts in desulfurization processes.

A closely related isomer, 1,5-dichloro-4,8-dinitroanthraquinone , has been identified as belonging to a class of catalysts used for dehydrosulfurization. researchgate.netnih.gov This suggests that the structural motif of a dichloro-dinitro-anthraquinone is relevant for this application. The synthesis of this related catalyst involves the nitration of 1,5-dichloroanthraquinone (B31372) using fuming nitric acid in concentrated sulfuric acid. researchgate.netnih.gov

Specialized Industrial Chemical Intermediates (e.g., Agrochemistry, High-Energy Materials)

1,8-Dichloro-4,5-dinitroanthraquinone serves as a potential intermediate in the synthesis of more complex, high-value chemical products, particularly in the dye industry.

Its precursor, 1,8-dichloroanthraquinone, is a known starting material for producing dye intermediates. google.comgoogle.com A key example is the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone, an important intermediate for valuable dyes. google.comgoogle.com The traditional synthesis pathway involves the conversion of 1,8-dichloroanthraquinone to 1,8-diphenoxyanthraquinone, which is subsequently nitrated and then saponified. google.comgoogle.com The nitration of the anthraquinone core is a critical step, and 1,8-dichloro-4,5-dinitroanthraquinone could potentially be a direct intermediate in similar or alternative synthetic routes to various dyes and pigments.

In the context of high-energy materials , the presence of two nitro groups (—NO₂) in the structure of 1,8-dichloro-4,5-dinitroanthraquinone is significant. Nitro groups are a fundamental component of many energetic materials, as they are powerful oxidizers that release a large amount of energy upon decomposition. Research on other dinitroanthraquinone derivatives, such as 1,5-dihydroxy-4,8-dinitroanthraquinone, has noted that the dinitro groups enhance the energy content, making them suitable for consideration in explosive formulations. Similarly, studies on dinitroamino benzene (B151609) derivatives have shown their potential as high-energy density compounds. nih.gov While specific studies on the explosive properties of 1,8-dichloro-4,5-dinitroanthraquinone are not found in the available literature, its chemical structure suggests it could be a candidate for research and development in the field of specialized energetic materials.

There is currently no available information in the reviewed literature regarding the application of 1,8-dichloro-4,5-dinitroanthraquinone in the field of agrochemistry .

Role in Analytical Chemistry Reagent Development

Based on a review of current scientific literature, there are no specific, documented applications of 1,8-dichloro-4,5-dinitroanthraquinone as a reagent in analytical chemistry. While some anthraquinone derivatives are used as indicators or in analytical methods, the role of this particular compound has not been established.

Data Tables

Table 1: Physicochemical Properties of 1,8-Dichloro-4,5-dinitroanthraquinone

| Property | Value | Source(s) |

| CAS Number | 6305-90-4 | nih.gov |

| Molecular Formula | C₁₄H₄Cl₂N₂O₆ | nih.gov |

| Molecular Weight | 367.1 g/mol | nih.gov |

| SMILES | c1cc(c2c(c1Cl)C(=O)c3c(ccc(c3C2=O)N+[O-])Cl)N+[O-] | nih.gov |

| InChIKey | OELAYHGIGDSWPY-UHFFFAOYSA-N | nih.gov |

Table 2: Comparison of Related Anthraquinone Derivatives and Their Applications

| Compound Name | Structure | Key Application/Property | Source(s) |

| 1,8-Dichloro-4,5-dinitroanthraquinone | Potential intermediate for dyes. | Inferred from google.com, google.com | |

| 1,5-Dichloro-4,8-dinitroanthraquinone | Catalyst for dehydrosulfurization. | researchgate.net, nih.gov | |

| 1,8-Dichloroanthraquinone | Precursor for dye intermediates. | google.com, google.com | |

| 1,4-Dichloro-5,8-dihydroxyanthraquinone | Precursor for conductive polymers. | ||

| 4,5-Dinitro-1,8-dihydroxyanthraquinone | Important dye intermediate. | google.com, google.com | |

| 1,5-Dihydroxy-4,8-dinitroanthraquinone | Potential for use in explosives due to high energy content. |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitrated and halogenated anthraquinones often involves harsh conditions, such as the use of fuming nitric acid and large quantities of sulfuric acid, which pose significant environmental and safety challenges. researchgate.netgoogle.comgoogle.com Future research must prioritize the development of sustainable and green synthetic methodologies.

A promising avenue is the exploration of solid acid catalysts. Studies on other anthraquinone (B42736) derivatives have demonstrated that catalysts like phosphotungstate-based materials can facilitate Friedel-Crafts reactions in solvent-free conditions, offering a recyclable and more environmentally benign alternative to conventional methods. researchgate.net Investigating the applicability of such solid acids researchgate.net or supported 12-Tungstophosphoric acid researchgate.net for the nitration and halogenation steps in the synthesis of 1,8-dichloro-4,5-dinitroanthraquinone (B3192492) could lead to cleaner and more efficient production processes.

Furthermore, process intensification through continuous flow micro-channel reactors presents another significant opportunity. This technology, which has been proposed for the synthesis of isomers like 1,5-dinitroanthraquinone (B1294578), allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, ultimately leading to higher yields and purity. patsnap.com Adapting continuous flow technology for the multi-step synthesis of 1,8-dichloro-4,5-dinitroanthraquinone is a critical goal for sustainable industrial production.

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of reaction mechanisms is paramount for optimizing synthetic protocols and predicting the formation of byproducts. The synthesis and subsequent functionalization of 1,8-dichloro-4,5-dinitroanthraquinone involve complex electrophilic aromatic substitution and potential nucleophilic substitution pathways. The two carbonyl groups act as strong deactivators, making substitutions on the anthraquinone core notoriously difficult. liberty.edu

Future research should focus on detailed mechanistic studies. For instance, investigating the regioselectivity of the dinitration of 1,8-dichloroanthraquinone (B31358) requires a deep understanding of the directing effects of the chlorine atoms in a highly deactivated ring system. Computational modeling, coupled with experimental analysis of intermediates, can shed light on the transition states and energy profiles of these reactions.

Moreover, the chlorine atoms on the ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions, a key method for creating new derivatives. beilstein-journals.org Elucidating the mechanism of these substitutions—whether they proceed via a classic Meisenheimer complex or other pathways—is crucial. Understanding how the nitro groups influence the reactivity of the C-Cl bonds will allow for the rational design of new synthetic transformations. Studies on related compounds show that the substitution of halogen atoms can be followed by base-catalyzed cyclization, opening pathways to complex heterocyclic structures. colab.ws

Exploration of Novel Catalytic Transformations and Process Intensification

The chloro-substituents in 1,8-dichloro-4,5-dinitroanthraquinone serve as valuable handles for catalytic cross-coupling reactions, an area that remains largely unexplored for this specific molecule. Palladium-catalyzed reactions, such as the Miyaura borylation, have been successfully applied to other dichloroanthraquinones to introduce boronic acid ester groups. colab.ws These borylated derivatives are versatile intermediates for creating C-C bonds, enabling the synthesis of a vast library of new compounds. colab.ws Research into applying similar catalytic systems (e.g., XPhos-Pd-G2) to 1,8-dichloro-4,5-dinitroanthraquinone could unlock pathways to novel polymers, dyes, and pharmacologically active molecules.

Process intensification, beyond the use of flow reactors for synthesis, could also be explored for purification. Current methods for separating dinitroanthraquinone isomers can be complex and inefficient. google.comgoogle.com Developing advanced separation techniques, possibly involving selective crystallization or chromatography under intensified conditions, would be highly beneficial for obtaining high-purity 1,8-dichloro-4,5-dinitroanthraquinone.

Design and Synthesis of New Materials with Tailored Optoelectronic Properties

Anthraquinone derivatives are highly promising for applications in organic electronics, including batteries and molecular switches, due to their stable aromatic core and tunable redox properties. rsc.orgrsc.orgnih.gov The strong electron-withdrawing nature of both the chloro and nitro groups in 1,8-dichloro-4,5-dinitroanthraquinone is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, making it a potentially excellent n-type semiconductor.

Future research should focus on synthesizing novel materials derived from this compound and characterizing their optoelectronic properties. For example, replacing the chloro groups via SNAr reactions with various functional moieties could precisely tune the material's electronic band gap, electron affinity, and ionization potential. beilstein-journals.org Computational studies on analogous systems show that halogen substitution significantly alters electronic and optical properties. aip.org For instance, the introduction of electron-withdrawing substituents can induce significant alterations in electrochemical behavior. aip.org

The synthesis of molecular wires incorporating the 1,8-dichloro-4,5-dinitroanthraquinone core could lead to new types of redox-controlled molecular switches. nih.gov The reversible two-electron reduction/oxidation characteristic of the anthraquinone system could be harnessed to switch the material between a low-conductance "off" state and a high-conductance "on" state. nih.gov

Table 1: Predicted Impact of Substituents on Anthraquinone Electronic Properties (Based on Analogous Systems) This table is illustrative, based on general principles and findings from related anthraquinone derivatives. Specific values for 1,8-dichloro-4,5-dinitroanthraquinone require dedicated experimental and computational investigation.

| Substituent Type on Anthraquinone Core | Predicted Effect on LUMO Energy | Predicted Effect on Band Gap | Potential Application | Reference for Principle |

|---|---|---|---|---|

| Electron-Donating (e.g., -OH, -NH2) | Increase (less favorable for electron injection) | Decrease | p-type semiconductors, Cathode materials | acs.org |

| Electron-Withdrawing (e.g., -Cl, -NO2) | Decrease (more favorable for electron injection) | Decrease | n-type semiconductors, Anode materials | aip.org |

| π-Conjugated Groups | Variable; tunes conjugation pathway | Generally Decrease | Molecular wires, Redox switches | nih.gov |

Advanced Computational Modeling for Predictive Material Science and Chemical Behavior

Advanced computational modeling is an indispensable tool for accelerating research and reducing the reliance on time-consuming experimental screening. rsc.org For 1,8-dichloro-4,5-dinitroanthraquinone, in silico methods can provide profound insights into its properties and reactivity.

Density Functional Theory (DFT) and other quantum chemical calculations can be used to predict key electrochemical properties. acs.org For instance, the reduction potential, a critical parameter for battery applications, can be calculated with high accuracy. rsc.org Such calculations can pre-screen a wide range of potential derivatives of 1,8-dichloro-4,5-dinitroanthraquinone, identifying the most promising candidates for synthesis. acs.org

Molecular dynamics simulations can be employed to understand how molecules of 1,8-dichloro-4,5-dinitroanthraquinone would pack in a solid state or interact with solvents and electrolytes. This is crucial for predicting material morphology and solubility. nih.gov Furthermore, pharmacophore modeling and molecular docking could be used to explore potential biological activities, as has been done for other nitrated anthraquinones, which have shown promise as enzyme inhibitors. nih.govnih.gov

Table 2: Application of Computational Methods to Anthraquinone Research

| Computational Method | Predicted Property / Application | Example from Literature (Analogous Systems) |

|---|---|---|

| Density Functional Theory (DFT) | Electrochemical potentials, Electronic band gaps, Ionization potential, Electron affinity | aip.orgacs.org |

| Semi-empirical (DFTB) | Cost-effective screening of electrochemical potentials | rsc.orgrsc.org |

| Molecular Docking & Pharmacophore Modeling | Identification of potential enzyme inhibitors, prediction of biological activity | nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of binding affinity and stability of ligand-protein complexes, solvation | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,8-dichloro-4,5-dinitroanthraquinone with high purity?

- Methodology :

- Nitration : Start with anthraquinone and use mixed acid (HNO₃/H₂SO₄) under rigorously controlled conditions (50–55°C, 12–24 hrs) to favor dinitration. Evidence suggests 1,8-dinitroanthraquinone isomers dominate under these conditions .

- Chlorination : Introduce chlorine groups via Friedel-Crafts alkylation or electrophilic substitution using AlCl₃ as a catalyst. Ensure stoichiometric control to avoid over-chlorination .

- Purification : Separate isomers (e.g., 1,5- vs. 1,8-dinitro) using solvent fractionation (cyclohexane or acetonitrile at 100–150°C) followed by recrystallization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- Spectroscopy : UV-Vis (λmax ~450–500 nm for nitroanthraquinones) and FT-IR (C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- XRD : Confirm crystal structure and substituent positions (e.g., nitro groups at 4,5-positions and Cl at 1,8-positions) .

- Electrochemical Analysis : Cyclic voltammetry in DMF to study redox behavior, particularly nitro-group reduction peaks (-0.5 to -1.2 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How do thermal decomposition kinetics of 1,8-dichloro-4,5-dinitroanthraquinone compare to other nitroanthraquinones?

- Methodology :

- Use differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) to measure activation energy (Ea) and pre-exponential factor (lnA). For example, 1,8-dinitroanthraquinone exhibits Ea = 165–177 kJ/mol and lnA = 24.27–26.44 under non-isothermal conditions .

- Apply model-free methods (e.g., Flynn-Wall-Ozawa) to address multi-step decomposition pathways. Contradictions in literature values (e.g., Ea discrepancies between Xia Zeyua and Ke Haomi) may arise from differing heating rates or sample purity .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density and Fukui indices. Nitro groups at 4,5-positions are electron-withdrawing, directing nucleophiles to the 1,8-chloro positions .

- Validate with experimental substitution studies (e.g., replacing Cl with amino groups using NH₃/Na₂S₂O₄ under reflux). Monitor reaction progress via TLC and LC-MS .

Q. How can this compound be applied in energetic materials or photoactive systems?

- Energetic Materials :

- Evaluate detonation velocity (VoD) and pressure using CHEETAH or EXPLO5 software. Compare to DNTF (VoD ~8,200 m/s) and M-NQ (~7,500 m/s). The compound’s high oxygen balance (-45%) limits standalone use but suggests utility in composite explosives .

- Photoactive Applications :

- Test as a photosensitizer in dye-sensitized solar cells (DSSCs). Measure photocurrent density (Jsc) and open-circuit voltage (Voc) under AM1.5G illumination. Anthraquinone derivatives typically achieve ~2–4% efficiency .

Data Contradiction Analysis

Q. Why do reported activation energies (Ea) for thermal decomposition vary across studies?

- Factors :

- Sample Purity : Impurities (e.g., residual solvents or isomers) lower Ea by creating catalytic pathways .

- Methodology : Isothermal vs. non-isothermal DSC protocols yield different Ea values. For example, "this work" in used a non-isothermal approach, while Xia Zeyua’s data may derive from isothermal TGA .

- Resolution : Standardize testing protocols (e.g., ASTM E698) and report purity levels (HPLC ≥98%) for cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.